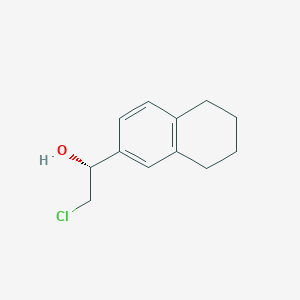![molecular formula C10H15NO B13159137 4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13159137.png)
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between an oxirane ring and a cyclohexane ring, with an ethyl group and a nitrile group attached to the structure. The presence of the oxirane ring imparts significant reactivity to the compound, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of a suitable cyclohexanone derivative with an ethylating agent and a nitrile source. One common method involves the following steps:
Formation of the Spirocyclic Intermediate: Cyclohexanone is reacted with an ethylating agent, such as ethyl bromide, in the presence of a strong base like sodium hydride to form the spirocyclic intermediate.
Introduction of the Nitrile Group: The spirocyclic intermediate is then treated with a nitrile source, such as sodium cyanide, under appropriate conditions to introduce the nitrile group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines or secondary amines.
Substitution: Formation of various substituted spirocyclic compounds.
科学的研究の応用
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate: Similar spirocyclic structure but with a carboxylate group instead of a nitrile group.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Features multiple methyl groups and lacks the nitrile group.
Uniqueness
4-Ethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both the ethyl and nitrile groups, which impart distinct reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a versatile intermediate in various chemical and biological processes.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
4-ethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-2-8-5-3-4-6-10(8)9(7-11)12-10/h8-9H,2-6H2,1H3 |
InChIキー |
UWQPMBKTHFTMIK-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC12C(O2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


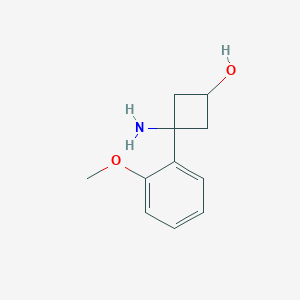
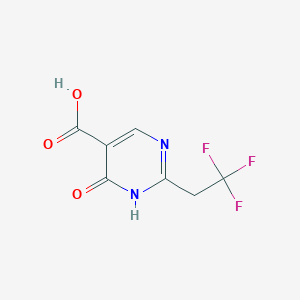
![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
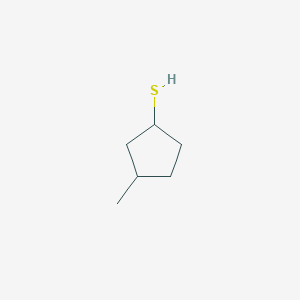
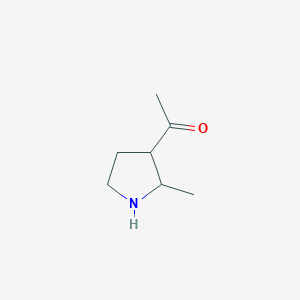
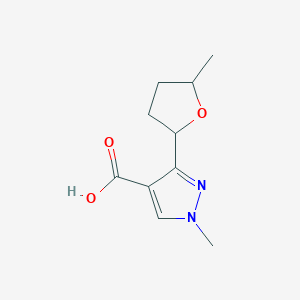
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13159121.png)
